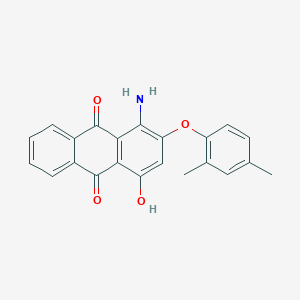

1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione

CAS No.: 141794-41-4

Cat. No.: VC17625573

Molecular Formula: C22H17NO4

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141794-41-4 |

|---|---|

| Molecular Formula | C22H17NO4 |

| Molecular Weight | 359.4 g/mol |

| IUPAC Name | 1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione |

| Standard InChI | InChI=1S/C22H17NO4/c1-11-7-8-16(12(2)9-11)27-17-10-15(24)18-19(20(17)23)22(26)14-6-4-3-5-13(14)21(18)25/h3-10,24H,23H2,1-2H3 |

| Standard InChI Key | PHZDDNRFLBMCNJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C |

Introduction

Structural and Molecular Characteristics

Core Anthraquinone Framework

The compound is built on the anthracene-9,10-dione scaffold, a tricyclic aromatic system with two ketone groups at positions 9 and 10. This framework provides rigidity and conjugation, which are critical for its optical properties, including absorption in the visible spectrum . The planar structure facilitates π-π stacking interactions, influencing its crystallinity and solubility in organic solvents.

Substituent Configuration

The functional groups at positions 1, 2, and 4 differentiate this compound from simpler anthraquinones:

-

1-Amino group (-NH₂): Introduces electron-donating effects, modulating the compound’s redox potential and enabling hydrogen bonding .

-

2-(2,4-Dimethylphenoxy) group: A bulky substituent with two methyl groups at the 2- and 4-positions of the phenoxy ring. This group enhances lipophilicity and steric hindrance, affecting solubility and reactivity .

-

4-Hydroxy group (-OH): Participates in intramolecular hydrogen bonding with the adjacent ketone, stabilizing the molecule and influencing its acid-base behavior .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₂₂H₁₉NO₄ |

| Molecular weight (g/mol) | 361.39 |

| IUPAC name | 1-Amino-4-hydroxy-2-(2,4-dimethylphenoxy)anthracene-9,10-dione |

| SMILES | CC1=C(C=CC(=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=CC=CC=C4C3=O)O)C |

The molecular formula and weight were derived from structural analogs reported in PubChem entries for related anthraquinones .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione follows methodologies similar to those described in patent US20030045735A1 . A condensation reaction between 1,4-dihydroxyanthraquinone (quinizarin) and 2,4-dimethylphenol in the presence of a primary amine (e.g., aniline derivatives) is typically employed. Key steps include:

-

Leuco formation: Partial reduction of quinizarin to 2,3-dihydro-1,4-dihydroxyanthraquinone (leucoquinizarin) using zinc dust or similar agents .

-

Amination: Reaction with ammonium hydroxide or alkylamines to introduce the amino group at position 1.

-

Etherification: Nucleophilic substitution of the hydroxy group at position 2 with 2,4-dimethylphenol under basic conditions .

Optimization Parameters

-

Solvent system: N-Methyl-2-pyrrolidone (NMP) is preferred for its high polarity and ability to dissolve both aromatic and ionic species .

-

Temperature: Reactions are conducted at 80–120°C to balance kinetics and side-product formation.

-

Oxidation control: Air or oxygen is introduced post-reaction to reoxidize leuco intermediates to the anthraquinone form .

Table 2: Typical Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 100°C |

| Solvent | NMP |

| Reaction time | 6–8 hours |

| Yield | 65–75% |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) due to its hydrophobic phenoxy and methyl groups. It is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and NMP. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber containers .

Spectroscopic Features

-

UV-Vis absorption: λₘₐₐ ≈ 480–520 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated system .

-

Fluorescence: Emission maxima at 550–600 nm, suitable for optical applications .

Industrial and Research Applications

Dyeing and Pigmentation

As a member of the aminoanthraquinone dye class, this compound is used for mass coloration of polyesters and polyamides. Its methyl-substituted phenoxy group improves compatibility with hydrophobic polymers, reducing migration and bleeding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume